![molecular formula C13H16O3 B8066415 (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate](/img/structure/B8066415.png)
(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate
Overview
Description
(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is an organic compound with the molecular formula C13H16O3 It is a derivative of propanoic acid, featuring a cyclopropyl group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The cyclopropyl group can be introduced through cyclopropanation reactions involving diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base for ether formation.
Major Products
Oxidation: Methyl (3r)-3-cyclopropyl-3-(3-oxophenyl)propanoate.
Reduction: Methyl (3r)-3-cyclopropyl-3-(3-hydroxyphenyl)propanol.
Substitution: Methyl (3r)-3-cyclopropyl-3-(3-alkoxyphenyl)propanoate.
Scientific Research Applications
(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate exerts its effects depends on its interaction with molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-hydroxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propanoate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
(R)-methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Biological Activity
(R)-Methyl 3-cyclopropyl-3-(3-hydroxyphenyl)propanoate, also known by its CAS number 1142224-62-1, is an organic compound characterized by its unique cyclopropyl and hydroxyphenyl groups. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including anti-inflammatory and analgesic properties. This article reviews the current understanding of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H16O3, with a molecular weight of 220.27 g/mol. The structural features include:
- A cyclopropyl group , which contributes to the compound's unique reactivity.
- A hydroxyphenyl group , which is crucial for biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Esterification : The reaction between 3-cyclopropyl-3-(3-hydroxyphenyl)propanoic acid and methanol in the presence of an acid catalyst under reflux conditions.
- Enantioselective Synthesis : Recent advancements have explored enantioselective methods to enhance yield and selectivity, particularly through Michael Initiated Ring Closure (MIRC) reactions .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The hydroxy group can form hydrogen bonds with biomolecules, influencing their function and activity. Additionally, the cyclopropyl moiety may enhance binding affinity due to its unique steric properties.
Therapeutic Potential
Research indicates that this compound may possess several therapeutic properties:
- Anti-inflammatory Effects : Studies suggest that derivatives of similar structures exhibit significant anti-inflammatory activity, making this compound a candidate for further investigation in inflammatory diseases .
- Analgesic Properties : Preliminary data indicate potential analgesic effects, which warrant further exploration through clinical trials .
Comparative Analysis
To better understand the uniqueness of this compound, it can be compared with structurally similar compounds:
Compound Name | Structure Features | Notable Activities |
---|---|---|
Methyl 3-(4-hydroxyphenyl)propanoate | Hydroxy group at para position | Antioxidant activity |
Methyl 3-phenylpropanoate | Phenyl group without cyclopropane | Moderate anti-inflammatory |
This compound | Cyclopropane and hydroxy group at meta | Potential anti-inflammatory |
Case Studies
- In Vitro Studies : Research has shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting that this compound may have comparable effects .
- Animal Models : In vivo studies are necessary to validate the therapeutic potential observed in vitro. Current literature suggests that cyclopropane derivatives often demonstrate favorable pharmacokinetics and bioavailability profiles.
Properties
IUPAC Name |
methyl (3R)-3-cyclopropyl-3-(3-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-16-13(15)8-12(9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7,9,12,14H,5-6,8H2,1H3/t12-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBFBXFVUPMAJK-GFCCVEGCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@H](C1CC1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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